8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole and pyrazole derivatives are known to interact with a wide range of biological targets. For instance, they can act as inhibitors for various enzymes, receptors, and ion channels .
Mode of action
The mode of action of these compounds often involves binding to the active site of their target proteins, thereby modulating their function .
Biochemical pathways
Imidazole and pyrazole derivatives can affect multiple biochemical pathways due to their broad range of targets. For example, they can inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of these compounds can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and metabolic rate can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of these compounds can also vary widely depending on their specific targets and mode of action. For example, they can exert anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-6-9-22-15(24)13-14(21(5)17(22)25)18-16(20(13)4)23-12(8-3)10-11(7-2)19-23/h6,10H,1,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRRBOGXYTPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC=C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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